molecular formula C15H14N2O2 B12823930 (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine

(3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine

Cat. No.: B12823930
M. Wt: 254.28 g/mol
InChI Key: VIBVULDROJWZHQ-UHFFFAOYSA-N
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Description

The compound (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine is a complex organic molecule featuring a naphthalene ring substituted with a methoxy group, an isoxazole ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an amine or alcohol.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthaldehyde or naphthoic acid, while reduction of the isoxazole ring can produce amino alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the isoxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine lies in its naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C15H14N2O2/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13/h2-8H,9,16H2,1H3

InChI Key

VIBVULDROJWZHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CN

Origin of Product

United States

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